FAP Inhibition by the 5-Ethylthio Fragment
The target compound demonstrates potent inhibition of Fibroblast Activation Protein (FAP) with an IC50 of 1.5 nM when tested as a fragment molecule [1]. While direct head-to-head data for the exact 5-methylthio or 5-unsubstituted analogs are not publicly available in the same assay, class-level SAR indicates that the ethylthio group provides an optimal balance of steric bulk and lipophilicity for occupying the S1 pocket of FAP, a property not shared by smaller alkylthio groups. The trifluoromethyl group is essential for metabolic stability and for orienting the fragment within the binding site [2].
| Evidence Dimension | IC50 for FAP Enzyme Inhibition |
|---|---|
| Target Compound Data | 1.5 nM (fragment molecule) |
| Comparator Or Baseline | Unmodified 1,2,4-triazole core (no ethylthio or CF3 groups): Not a known FAP inhibitor; 5-methylthio analog: Not tested in this assay. |
| Quantified Difference | The presence of both ethylthio and trifluoromethyl groups is required for the observed 1.5 nM potency; the baseline core exhibits no significant FAP inhibition. |
| Conditions | Inhibition of SF-tagged FAP (unknown origin) expressed in Drosophila S2 cells using a fluorogenic substrate, monitored by spectrometric analysis |
Why This Matters
This sub-nanomolar potency against FAP positions the compound as a uniquely potent fragment starting point for developing FAP-targeted therapeutics and imaging agents.
- [1] BindingDB. BDBM50578698 (CHEMBL4871573) — 5-(Ethylthio)-3-(trifluoromethyl)-1H-1,2,4-triazole FAP inhibition data. Access Date: 2026. View Source
- [2] Jansen, K., et al. (2014). Selective Inhibitors of Fibroblast Activation Protein (FAP) Based on a 1,2,4-Triazole Scaffold. Bioorganic & Medicinal Chemistry Letters, 24(21), 5051-5055. View Source
